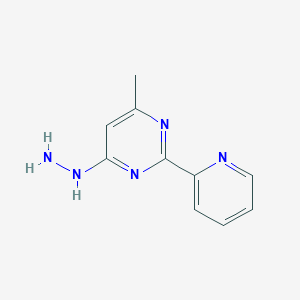

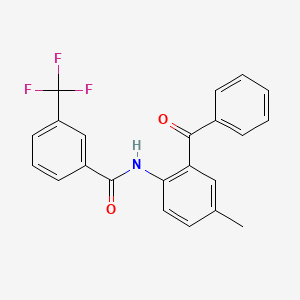

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine” is a compound with the molecular formula C10H11N5 . It has an average mass of 201.228 Da and a monoisotopic mass of 201.101440 Da .

Synthesis Analysis

The synthesis of this compound involves a multicomponent synthetic route where Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes . A mixture of 4-chloropyrimidine, N2H4·H2O, and EtOH was heated under reflux for 2 hours to produce 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine .Chemical Reactions Analysis

The compound can undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a correspondent compound .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 325.0±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 150.3±25.7 °C . The compound has a molar refractivity of 58.5±0.3 cm3, and it accepts 5 hydrogen bonds and donates 3 .Aplicaciones Científicas De Investigación

Anticancer Research

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine exhibits potential as an anticancer agent . Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Further studies are needed to explore its mechanism of action and optimize its efficacy .

Antimicrobial Properties

This compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by disrupting essential cellular processes. Researchers are exploring its potential as a novel antibiotic or as an adjunct therapy in combination with existing antibiotics .

Anti-inflammatory Applications

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine has shown promise as an anti-inflammatory agent . It modulates inflammatory pathways, including cytokine production and NF-κB signaling. Its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease is under investigation .

Metal Chelation and Coordination Chemistry

Due to its hydrazine moiety, this compound can act as a ligand in coordination chemistry. It forms stable complexes with transition metals, making it useful in metal chelation studies. Researchers explore its potential applications in catalysis, sensors, and metal-based therapies .

Organic Synthesis

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine serves as a valuable building block in organic synthesis . Chemists utilize it to construct more complex molecules, such as heterocyclic compounds or pharmaceutical intermediates. Its reactivity and versatility make it a sought-after reagent .

Photodynamic Therapy (PDT)

In PDT, light-activated compounds selectively destroy cancer cells. Researchers investigate the use of 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, leading to tumor cell death. Clinical trials are ongoing to evaluate its efficacy .

Neurodegenerative Disease Research

The compound’s ability to cross the blood-brain barrier makes it relevant for neurodegenerative disease research . Scientists study its potential in Alzheimer’s, Parkinson’s, and other neurodegenerative disorders. It may modulate oxidative stress, inflammation, and protein aggregation .

Agrochemical Applications

Researchers explore the use of 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine in agrochemicals . It may serve as a precursor for novel herbicides, fungicides, or plant growth regulators. Its impact on crop yield and pest resistance warrants further investigation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-6-9(15-11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKNSXOIFQXANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=N2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine | |

CAS RN |

1247615-23-1 |

Source

|

| Record name | 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)

![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2842841.png)

![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2842843.png)